![molecular formula C19H13Cl2N5O2 B2799736 2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919860-11-0](/img/structure/B2799736.png)

2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

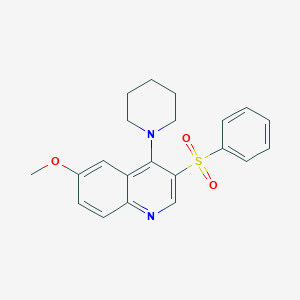

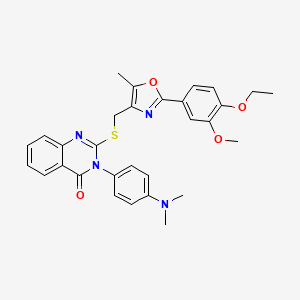

The compound “2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” belongs to the class of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and isomeric to pteridines, which make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms . The compound also contains two phenyl rings, each substituted with a chlorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and reductive amination . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization to form the pyrimido[4,5-d]pyrimidine core . The acetyl group in 5-acetyl-4-aminopyrimidines is then reduced by amination, and the resulting product undergoes cyclization to form the final compound .Wissenschaftliche Forschungsanwendungen

- Absorption Mechanisms : Researchers have investigated the absorption of herbicides by plant roots. In a study involving excised barley roots, both 2,4-dichlorophenoxyacetic acid (2,4-D) and 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron) were examined. The absorption of 2,4-D appeared to depend on metabolic energy, suggesting an active mechanism. In contrast, Monuron absorption was independent of energy supply, indicating passive diffusion .

- Crystal Engineering : Researchers explore the compound’s crystal structure and luminescent properties. For instance, photoactivation of tris(4-chlorophenyl)phosphine (TCPP) generates a stable luminescent radical with red emission in the crystal state . Such insights contribute to materials design and optoelectronic applications.

Herbicide Research

Materials Science

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, survival, and differentiation.

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity and disrupting downstream signaling pathways.

Biochemical Pathways

The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it can disrupt pathways involved in cell proliferation and survival, potentially leading to cellular apoptosis . The exact pathways affected can vary depending on the specific Src family kinase being targeted and the cellular context.

Result of Action

The compound’s inhibition of Src family kinases can lead to various molecular and cellular effects. For instance, treatment of certain cancer cells with this compound has been shown to induce early cellular apoptosis via activation of caspases-9/3 . This suggests that the compound could have potential applications in cancer therapy.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N5O2/c20-13-6-4-12(5-7-13)8-17(27)24-25-11-22-18-16(19(25)28)10-23-26(18)15-3-1-2-14(21)9-15/h1-7,9-11H,8H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTIBVQLSKKKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)